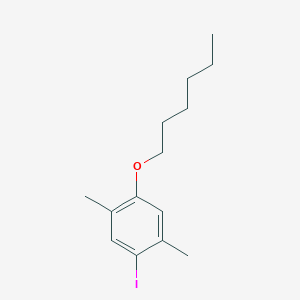
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene is an organic compound characterized by its aromatic benzene ring substituted with a hexyloxy group, an iodine atom, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene can be synthesized through a multi-step process involving the iodination of 2,5-dimethylphenol followed by the introduction of the hexyloxy group. The iodination step typically involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The subsequent etherification step involves the reaction of the iodinated intermediate with hexanol in the presence of a strong base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), inert atmosphere (e.g., nitrogen or argon).
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the removal of the iodine atom, forming the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Hexyloxy)-4-iodo-2,5-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The hexyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes, while the iodine atom can be involved in halogen bonding with biological targets.
Comparación Con Compuestos Similares
1-(Hexyloxy)-2,5-dimethylbenzene: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2,5-dimethylphenol: Contains a hydroxyl group instead of the hexyloxy group, affecting its solubility and reactivity.
1-(Hexyloxy)-4-bromo-2,5-dimethylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Propiedades
Número CAS |
920270-42-4 |
|---|---|
Fórmula molecular |
C14H21IO |
Peso molecular |
332.22 g/mol |
Nombre IUPAC |
1-hexoxy-4-iodo-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21IO/c1-4-5-6-7-8-16-14-10-11(2)13(15)9-12(14)3/h9-10H,4-8H2,1-3H3 |
Clave InChI |
BQFVSOGSOBHGHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C(=C1)C)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
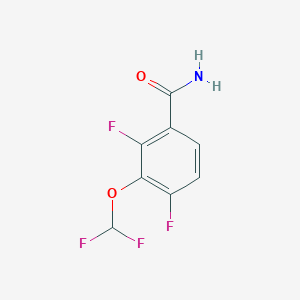
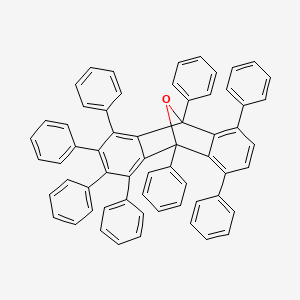
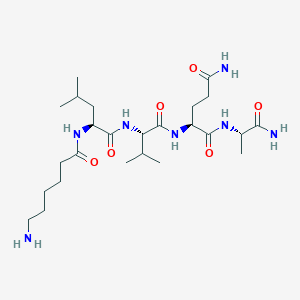

![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)
![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
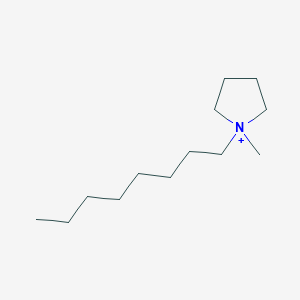


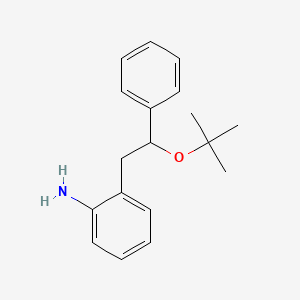
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
